molecular formula C23H28N4O3 B11024233 Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate

Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate

Cat. No.: B11024233
M. Wt: 408.5 g/mol
InChI Key: KHZPMMRSKMNYJV-UHFFFAOYSA-N
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Description

Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-b]indazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate typically involves multiple steps:

    Formation of the pyrimido[1,2-b]indazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-dimethylpyrimidine and indazole derivatives.

    Attachment of the propanoyl group: The next step involves the acylation of the pyrimido[1,2-b]indazole core with a propanoyl chloride derivative under basic conditions.

    Formation of the piperidin-4-yl group: This step involves the reaction of the intermediate with a piperidine derivative.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimido[1,2-b]indazole core.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanoyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidin-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrimido[1,2-b]indazole core is known to inhibit certain kinases, which could explain its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimido[1,2-b]indazole: Shares the same core structure but lacks the propanoyl and piperidin-4-yl groups.

    Methyl 2-(1-(3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl)piperidin-4-yl)acetate: A closely related compound with similar functional groups.

Uniqueness

Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-[1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl]acetate

InChI

InChI=1S/C23H28N4O3/c1-15-18(16(2)27-23(24-15)19-6-4-5-7-20(19)25-27)8-9-21(28)26-12-10-17(11-13-26)14-22(29)30-3/h4-7,17H,8-14H2,1-3H3

InChI Key

KHZPMMRSKMNYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)N4CCC(CC4)CC(=O)OC

Origin of Product

United States

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